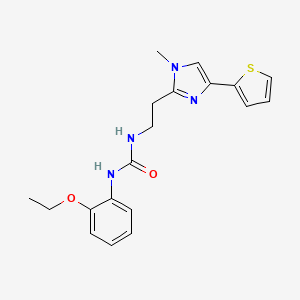
1-(2-乙氧基苯基)-3-(2-(1-甲基-4-(噻吩-2-基)-1H-咪唑-2-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea" is a molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are often seen in pharmacologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar urea derivatives and their biological activities, which can help infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound to form the urea linkage. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized, focusing on optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility . This suggests that a similar approach could be used for the synthesis of "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea," where the ethoxyphenyl and thiophen-2-yl-imidazolyl groups would serve as the pharmacophoric units.
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of a related compound, "1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea," through various techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea," which would be crucial for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
Although the provided papers do not discuss the chemical reactions of the specific compound , they do mention the biochemical evaluation of similar urea derivatives. For instance, the first paper evaluates the antiacetylcholinesterase activity of the synthesized compounds . This implies that "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea" could also be subjected to similar biochemical assays to determine its reactivity and potential as an inhibitor for specific enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure, as seen in the second paper, where the crystal structure and physical properties such as solubility and density are reported . These properties are essential for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea" would likely have its own unique set of physical and chemical properties that could be studied using similar methodologies.
科学研究应用
合成和生化评估
Vidaluc 等人(1995 年)的一项研究合成了一系列灵活的 1-(2-氨基乙氧基)-3-芳(氧)基(硫代)脲,评估了其抗乙酰胆碱酯酶活性。该研究旨在优化连接两个药效基团的间隔长度,以获得高抑制活性,表明结构柔性在开发潜在酶活性抑制剂中的重要性 (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995)。
定向锂化和合成
Smith、El‐Hiti 和 Alshammari(2013 年)报道了 N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲及其衍生物的定向锂化,展示了一种通过二锂试剂获得高产率取代产物的方法。这项工作突出了脲衍生物的化学反应性和潜在修饰,用于合成结构多样的化合物 (Smith, El‐Hiti, & Alshammari, 2013)。
光谱表征和计算研究
Hossain 等人(2018 年)使用光谱表征和计算研究调查了两种新合成的咪唑衍生物的反应性。这项研究提供了对咪唑衍生物反应性质的见解,包括它们与蛋白质的潜在相互作用,突出了该化合物在药物化学和药物设计中的适用性 (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018)。
含有脲衍生物的新型胂
Afshar 和 Islami(2009 年)合成了含有脲衍生物的新型胂,探索了它们在化学合成中的潜在应用。该研究证明了脲衍生物在开发具有可能应用于各个化学领域的新化合物中的效用 (Afshar & Islami, 2009)。
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-25-16-8-5-4-7-14(16)22-19(24)20-11-10-18-21-15(13-23(18)2)17-9-6-12-26-17/h4-9,12-13H,3,10-11H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDHIRIQJBLJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)
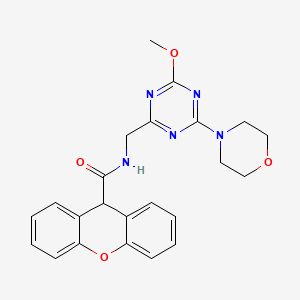
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)
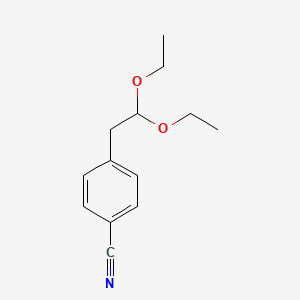

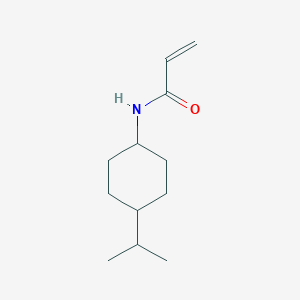
![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)
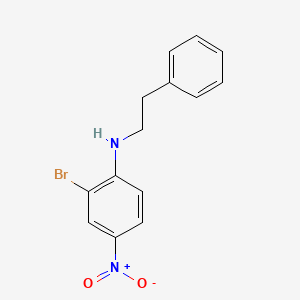
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)